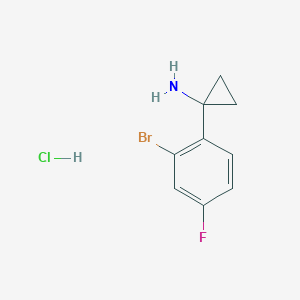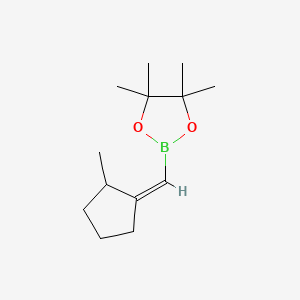
(Z)-4,4,5,5-Tetramethyl-2-((2-methylcyclopentylidene)methyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane is a boronic ester compound known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various organic molecules, including pharmaceuticals and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method is the hydroboration of alkenes or alkynes in the presence of a rhodium catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Hydroboration: It reacts with alkenes and alkynes to form organoboron compounds, which are useful intermediates in organic synthesis.
Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or rhodium catalysts, aryl halides, and various solvents such as tetrahydrofuran (THF) or toluene. Reaction conditions typically involve inert atmospheres and temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions are often organoboron compounds, which can be further transformed into various functionalized organic molecules. For example, the Suzuki-Miyaura reaction yields biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura reactions, the compound acts as a boron source, facilitating the coupling of aryl halides with boronic esters to form biaryl compounds. The palladium catalyst plays a crucial role in this process by coordinating with the boronic ester and aryl halide, enabling the transfer of the boron group to the aryl halide .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is similar in structure and is used in similar applications, such as borylation and coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another closely related compound used in hydroboration and borylation reactions.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Employed in the synthesis of novel copolymers and in Suzuki reactions.
Uniqueness
What sets 4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane apart is its specific structure, which allows for unique reactivity and selectivity in certain chemical reactions. Its ability to form stable boron-carbon bonds makes it particularly valuable in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C13H23BO2 |
|---|---|
Molecular Weight |
222.13 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-(2-methylcyclopentylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO2/c1-10-7-6-8-11(10)9-14-15-12(2,3)13(4,5)16-14/h9-10H,6-8H2,1-5H3/b11-9- |
InChI Key |
IWVYKDXKLDPBST-LUAWRHEFSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCC2C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


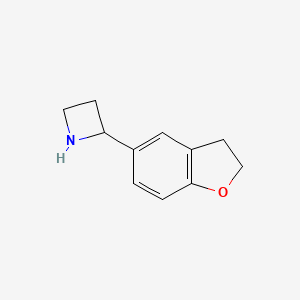


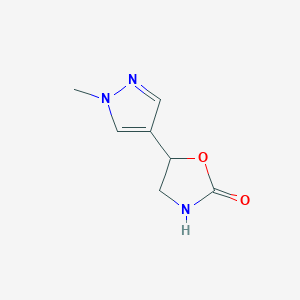

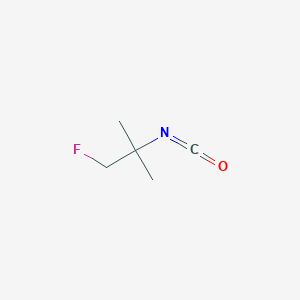
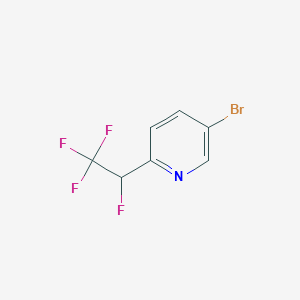
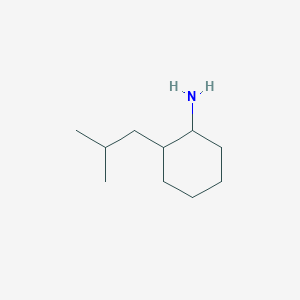

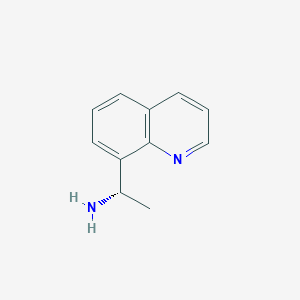
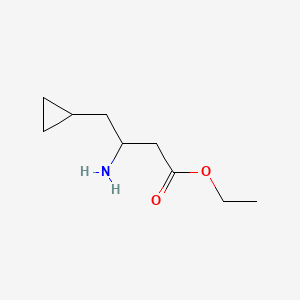

amine](/img/structure/B13527326.png)
